Cas no 2549064-05-1 (4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine)
![4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine structure](https://www.kuujia.com/scimg/cas/2549064-05-1x500.png)
4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine Chemical and Physical Properties
Names and Identifiers
-
- F6619-4334
- 4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine
- AKOS040708942
- 2549064-05-1
- 4-[2-[4-[(2,4-Dimethylphenyl)methyl]-1-piperazinyl]-6-methyl-4-pyrimidinyl]morpholine
-
- Inchi: 1S/C22H31N5O/c1-17-4-5-20(18(2)14-17)16-25-6-8-27(9-7-25)22-23-19(3)15-21(24-22)26-10-12-28-13-11-26/h4-5,14-15H,6-13,16H2,1-3H3
- InChI Key: CTPSMQWDZZBFFS-UHFFFAOYSA-N
- SMILES: N1(C2C=C(C)N=C(N3CCN(CC4=CC=C(C)C=C4C)CC3)N=2)CCOCC1
Computed Properties
- Exact Mass: 381.25286063g/mol
- Monoisotopic Mass: 381.25286063g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 478
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 44.7Ų
Experimental Properties
- Density: 1.157±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 577.7±60.0 °C(Predicted)
- pka: 11.35±0.50(Predicted)
4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6619-4334-5μmol |
4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine |
2549064-05-1 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6619-4334-25mg |
4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine |
2549064-05-1 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6619-4334-1mg |
4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine |
2549064-05-1 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6619-4334-30mg |
4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine |
2549064-05-1 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6619-4334-75mg |
4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine |
2549064-05-1 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6619-4334-20mg |
4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine |
2549064-05-1 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6619-4334-15mg |
4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine |
2549064-05-1 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6619-4334-50mg |
4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine |
2549064-05-1 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6619-4334-20μmol |
4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine |
2549064-05-1 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6619-4334-5mg |
4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine |
2549064-05-1 | 5mg |
$103.5 | 2023-09-07 |
4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine Related Literature
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
Additional information on 4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine
Comprehensive Overview of 4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine (CAS No. 2549064-05-1)
The compound 4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine (CAS No. 2549064-05-1) is a sophisticated heterocyclic molecule that has garnered significant attention in pharmaceutical and chemical research. Its unique structure, combining piperazine, pyrimidine, and morpholine moieties, makes it a promising candidate for various applications, particularly in drug discovery and development. Researchers are increasingly exploring its potential as a kinase inhibitor or GPCR modulator, aligning with current trends in targeted therapy and precision medicine.
In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in computational chemistry and high-throughput screening. The structural complexity of 4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine positions it as a valuable scaffold for designing compounds with enhanced bioavailability and selectivity. Its lipophilic and hydrogen-bonding properties are critical for optimizing drug-likeness, a key focus in modern medicinal chemistry.
The synthesis of CAS No. 2549064-05-1 involves multi-step organic reactions, often leveraging Pd-catalyzed cross-coupling or nucleophilic substitution techniques. These methods are widely discussed in academic circles, particularly in the context of green chemistry and sustainable synthesis. As environmental concerns grow, researchers are investigating eco-friendly alternatives for producing such compounds, including microwave-assisted synthesis and flow chemistry.
From a commercial perspective, 4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine is often listed by chemical suppliers as a research-grade material. Its applications span in vitro studies, structure-activity relationship (SAR) analysis, and lead optimization. The compound’s patent landscape is also evolving, with several filings highlighting its utility in treating neurodegenerative disorders and inflammatory conditions—topics frequently searched in biopharma databases.
Analytical characterization of this compound typically employs HPLC, NMR, and mass spectrometry, ensuring high purity and batch consistency. These techniques are essential for meeting regulatory standards in preclinical development. Additionally, in silico modeling tools like molecular docking are used to predict its interactions with biological targets, a hot topic in AI-driven drug discovery.
In summary, 4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine represents a compelling case study in the intersection of organic synthesis, medicinal chemistry, and biotechnology. Its versatility and potential therapeutic relevance ensure its continued prominence in scientific literature and industry pipelines.
2549064-05-1 (4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine) Related Products
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 503537-97-1(4-bromooct-1-ene)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 506-17-2(cis-Vaccenic acid)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)




